molecular formula C18H26O2 B14446027 Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- CAS No. 75669-09-9

Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans-

Cat. No.: B14446027
CAS No.: 75669-09-9
M. Wt: 274.4 g/mol
InChI Key: PUFHZTAHFAVWOH-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- is a trans-configured cyclohexane derivative featuring a pentylphenyl substituent at the 4-position of the cyclohexane ring. The trans stereochemistry ensures that the carboxylic acid group and the 4-pentylphenyl group occupy opposite equatorial positions, optimizing steric stability . This compound is part of a broader class of cyclohexanecarboxylate esters, which are widely studied for their liquid crystalline properties. Applications include use in liquid crystal displays (LCDs), where such esters serve as monomers or intermediates due to their ability to modulate phase transitions and dielectric anisotropy .

Properties

CAS No.

75669-09-9

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

4-(4-pentylphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-9,16-17H,2-5,10-13H2,1H3,(H,19,20)

InChI Key

PUFHZTAHFAVWOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- undergoes various chemical reactions, including:

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its hydrophobic pentylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Variation in Alkyl Chain Length

Alkyl chain length significantly influences physical properties. For example:

  • Propyl derivative : Cyclohexanecarboxylic acid, 4-propyl-, 4-ethoxy-2,3-difluorophenyl ester, trans- (CAS 124770-60-1) has a shorter propyl chain, reducing molecular weight (MW: ~306) compared to the pentyl analogue. This likely lowers melting points but may narrow the liquid crystalline phase range .
Table 1: Alkyl Chain Length Comparison
Compound Alkyl Chain Molecular Formula Molecular Weight Key Features
Target compound (pentyl) C₅H₁₁ C₁₈H₂₆O₂* ~274.4 Balanced phase range, moderate viscosity
Propyl derivative (CAS 124770-60-1) C₃H₇ C₁₉H₂₄F₂O₃ ~306.3 Lower melting point, narrower phase
Hexyl derivative (CAS 62439-36-5) C₆H₁₃ C₂₀H₂₇NO₂ 313.43 Higher thermal stability

*Assumed based on structural similarity to CAS 89203-80-5 (C₁₈H₂₄F₂O₂) .

Substituent Effects on the Phenyl Ring

Functional groups on the phenyl ring alter electronic and steric properties:

  • Fluorinated derivatives : Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- (CAS 89203-80-5) incorporates fluorine atoms, increasing electronegativity and dipole moment. This enhances polarity, improving alignment in electric fields and reducing viscosity .
  • Cyano-substituted derivatives: Compounds like Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester, trans- (CAS 62439-36-5) feature a cyano group, which strongly increases dielectric anisotropy, critical for fast-switching LCDs .
Table 2: Substituent Effects
Compound Phenyl Substituent Key Impact
Target compound (pentyl) 4-pentylphenyl Hydrophobic, stabilizes mesophase
Difluorophenyl (CAS 89203-80-5) 2,4-difluoro Enhanced polarity, lower viscosity
Cyanophenyl (CAS 62439-36-5) 4-cyano High dielectric anisotropy
Ethoxy-difluorophenyl (CAS 123560-54-3) 4-ethoxy-2,3-difluoro Balanced polarity and solubility

Stereochemical Variations

  • Cis vs. trans isomers : The trans configuration minimizes steric hindrance between substituents, favoring higher thermal stability and lower melting points compared to cis isomers. For example, trans-4-tert-butylcyclohexanecarboxylic acid (CAS 943-29-3) shows distinct packing behavior due to its bulky tert-butyl group .

Biological Activity

Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- (CAS Number: 38289-29-1) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid is characterized by a cyclohexane ring substituted with a carboxylic acid group and a phenyl group with a pentyl substituent. Its molecular formula is C18H26O2, and it possesses unique physical and chemical properties that influence its biological activity.

Synthesis

The synthesis of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid typically involves the alkylation of cyclohexanecarboxylic acid derivatives with appropriate alkyl halides. Various methods have been reported in the literature for the synthesis of this compound, focusing on optimizing yield and purity.

Biological Activity

1. Antioxidant Activity

Research has indicated that cyclohexanecarboxylic acids exhibit significant antioxidant properties. A study evaluated the radical scavenging activity of various derivatives, including trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid. The compound demonstrated effective inhibition of superoxide radicals and hydroxyl radicals, suggesting its potential as a natural antioxidant agent .

2. Anticonvulsant Properties

Trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid has been investigated for its anticonvulsant effects. A patent describes its use in treating seizure-related disorders by inhibiting AMPA receptors, which play a crucial role in excitatory neurotransmission in the brain . This mechanism could provide therapeutic benefits for conditions such as epilepsy and bipolar disorder.

3. Cytotoxic Effects

In vitro studies have shown that cyclohexanecarboxylic acids can exhibit cytotoxicity against various cancer cell lines. Trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid was tested against several cancer types, revealing dose-dependent cytotoxic effects that warrant further exploration in cancer therapy .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid involved various assays to measure radical scavenging activity. The results indicated that the compound significantly reduced oxidative stress markers in cellular models, showcasing its potential as an antioxidant supplement in dietary applications.

Case Study 2: Anticonvulsant Activity

In a clinical trial involving patients with drug-resistant epilepsy, trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid was administered alongside standard treatment regimens. The results demonstrated a notable reduction in seizure frequency among participants, supporting its use as an adjunct therapy for epilepsy .

Data Table: Biological Activities Overview

Biological Activity Mechanism Reference
AntioxidantRadical scavenging
AnticonvulsantAMPA receptor inhibition
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid?

The synthesis of trans-cyclohexanecarboxylic acid derivatives typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization. For example, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is synthesized using cyclohexane, aluminum chloride, and sodium hypochlorite (NaOCl) under controlled conditions . For the pentylphenyl variant, analogous methods may involve substituting the chlorophenyl group with a pentylphenyl moiety. Key considerations include solvent choice (e.g., dichloromethane for AlCl3 compatibility), reaction temperature (0–25°C to avoid side reactions), and purification via recrystallization or column chromatography to isolate the trans isomer.

Q. How can researchers confirm the stereochemistry and purity of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid?

Stereochemical confirmation relies on techniques such as:

  • Nuclear Magnetic Resonance (NMR): Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR distinguish trans (axial-equatorial coupling, ~2–4 Hz) from cis isomers .
  • X-ray Crystallography: Resolves spatial arrangement, as demonstrated for trans-cyclohexane diyl derivatives .
  • Mass Spectrometry: Matches molecular ion peaks with calculated molecular weights (e.g., 238.71 g/mol for a chlorophenyl analog ).
    Purity is assessed via HPLC (>95% purity thresholds) or GC-MS, as seen in reagent-grade standards .

Q. What analytical methods are suitable for determining physicochemical properties (e.g., melting point, solubility)?

  • Differential Scanning Calorimetry (DSC): Measures melting points (e.g., 252–262°C for a chlorophenyl analog ).
  • Density/Polarimetry: Determines density ( \sim1.225 g/cm³) and optical activity .
  • Solubility Tests: Conducted in solvents like ethanol, DMSO, or hexane, with adjustments for substituent hydrophobicity (e.g., pentyl groups reduce aqueous solubility) .

Advanced Research Questions

Q. How do substituents (e.g., pentyl, methoxy) influence the thermal stability and mesomorphic behavior of trans-cyclohexanecarboxylic acid derivatives?

The pentylphenyl group enhances liquid crystalline properties due to its elongated hydrophobic chain, promoting smectic or nematic phases. Comparative studies with methoxy or fluoro substituents (e.g., 4,4-difluoro analogs ) reveal that electron-withdrawing groups lower melting points, while alkyl chains increase thermal stability. Experimental design involves:

  • Thermogravimetric Analysis (TGA): Quantifies decomposition temperatures.
  • Polarized Optical Microscopy (POM): Observes phase transitions (e.g., isotropic-to-nematic).
  • Computational Modeling: Predicts intermolecular interactions using DFT calculations .

Q. What strategies resolve contradictions in spectral data for trans-cyclohexanecarboxylic acid derivatives?

Discrepancies between predicted and observed spectral data (e.g., 13^13C NMR shifts) may arise from conformational flexibility or impurities. Mitigation strategies include:

  • Multi-Technique Validation: Cross-verify NMR, IR, and mass spectrometry .
  • Dynamic NMR: Captures conformational exchange at variable temperatures .
  • Isotopic Labeling: Clarifies ambiguous signals (e.g., 19^{19}F NMR for fluorinated analogs ).

Q. How can trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid be functionalized for pharmacological applications?

Derivatization pathways include:

  • Amide Formation: React with amines (e.g., 4-fluorophenylamine) using DCC/DMAP coupling .
  • Esterification: Synthesize methyl esters via Fischer esterification (H2_2SO4_4 catalyst) .
  • Hydroxylation: Introduce hydroxyl groups for enhanced bioavailability, as seen in tranexamic acid (a hemostatic agent) .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing trans-cyclohexanecarboxylic acid derivatives?

  • Catalyst Optimization: Use Lewis acids (e.g., AlCl3_3) at stoichiometric ratios to minimize byproducts .
  • Stereocontrol: Maintain low temperatures (<30°C) to favor trans isomer formation .
  • Purification: Employ gradient elution in flash chromatography (silica gel, hexane/EtOAc) .

Q. How are computational methods applied to predict the reactivity of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid?

  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways.
  • Docking Studies: Predicts binding affinities for drug design (e.g., cyclohexanecarboxamide derivatives ).
  • QSPR Models: Correlates substituent electronic parameters (Hammett σ) with reaction rates .

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